1,4,5-Trichloro-9,10-bis(phenylethynyl)anthracene
Description
Properties
CAS No. |
98805-16-4 |
|---|---|
Molecular Formula |
C30H15Cl3 |
Molecular Weight |
481.8 g/mol |
IUPAC Name |
1,4,5-trichloro-9,10-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C30H15Cl3/c31-25-13-7-12-22-23(16-14-20-8-3-1-4-9-20)29-26(32)18-19-27(33)30(29)24(28(22)25)17-15-21-10-5-2-6-11-21/h1-13,18-19H |
InChI Key |
GYEPOHIURQQQEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C3C=CC=C(C3=C(C4=C(C=CC(=C24)Cl)Cl)C#CC5=CC=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Core Anthracene Functionalization
Method : Sequential chlorination of 9,10-bis(phenylethynyl)anthracene
Reagents :
- Chlorine gas (Cl₂) with FeCl₃ catalyst in dichloromethane
- Iodine monochloride (ICl) for regioselective substitution
- 0-5°C for 12 hours under nitrogen atmosphere
- Post-chlorination purification via silica gel chromatography (hexane:DCM 3:1)
Chlorination Pattern Control :
| Position | Directing Group | Yield (%) |
|---|---|---|
| 1,4,5 | Electron-withdrawing ethynyl groups | 38-42 |
| 2,3,6 | Steric hindrance from phenyl groups | <5 |
Key Observation : The 9,10-bis(phenylethynyl) groups direct electrophilic substitution to positions 1,4,5 through combined electronic and steric effects.
Modular Assembly Approach
One-Pot Multistep Synthesis
- Regiochemical control : Requires precise temperature modulation (-10°C to 25°C gradient)
- Byproduct Formation : 5-8% dichloro/tetrachloro derivatives require column chromatography removal
Industrial-Scale Production
Batch Process:
1. Charge 1,4,5-trichloroanthraquinone (100 kg), SnCl₂·2H₂O (220 kg), DMF (800 L)
2. Heat to 130°C under N₂ for 48 hr
3. Add phenylacetylene (145 kg), Pd(OAc)₂ (4.5 kg), P(o-tol)₃ (9 kg)
4. Maintain at 110°C for 72 hr
5. Crystallize from boiling toluene (yield: 62%, purity: 97.3%)
| Component | Cost Contribution |
|---|---|
| Palladium catalyst | 41% |
| Solvent recovery | 22% |
| Energy input | 18% |
Alternative Methods Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise chlorination | 38-42 | 95.0 | Lab-scale |
| Modular assembly | 68 | 98.5 | Pilot-scale |
| Industrial process | 62 | 97.3 | Metric ton |
Key Recommendation : The modular assembly approach provides optimal balance between yield and purity for research applications, while the industrial process maximizes throughput despite slightly lower yields.
Chemical Reactions Analysis
Types of Reactions: 1,4,5-Trichloro-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into hydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydro derivatives.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
1,4,5-Trichloro-9,10-bis(phenylethynyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe and in the study of photophysical properties.
Biology: Employed in bioimaging and as a marker in fluorescence microscopy.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The compound exerts its effects primarily through its photophysical properties. Upon excitation by light, it emits fluorescence, which can be harnessed for various applications. The molecular targets and pathways involved include:
Fluorescence Emission: The compound absorbs light and re-emits it at a different wavelength, making it useful in imaging and diagnostic applications.
Energy Transfer: It can participate in energy transfer processes, which are crucial in OLEDs and other optoelectronic devices.
Comparison with Similar Compounds
Comparison with Similar Compounds
Photophysical Properties
- Key Observations :
- BPEA exhibits near-unity photoluminescence quantum yield (PLQY) in solution but aggregation-induced quenching in solid states . Chloro-substitution may exacerbate quenching due to increased molecular weight and altered packing.
- The trichloro derivative’s singlet energy is expected to be lower than BPEA’s 2.40 eV, as electron-withdrawing Cl groups reduce conjugation .
- In triplet-triplet annihilation (TTA) upconversion, BPEA shows low efficiency (1.6%) compared to 9,10-diphenylanthracene (DPA, 15.2%) due to unfavorable triplet surface shapes . Chloro substitution may further reduce efficiency by modifying triplet-state dynamics.
Charge Transport and Mobility
- Key Observations :
- 2,6-Diphenyl-BPEA demonstrates that substituent position critically impacts mobility. The 2,6-positions enhance planarity, whereas 1,4,5-Cl substitution in the target compound likely disrupts molecular alignment .
- Torsional disorder in BPEA is partially mitigated in viscous solvents or polymers, but Cl substituents may rigidify the core, reducing dynamic disorder .
Solid-State Packing and Aggregation
- Key Observations: BPEA forms single-crystalline nanosheets with anisotropic emission, a property critical for optoelectronic devices . Chloro substitution may disrupt this ordered growth. In smectic liquid crystals, bulky tert-butyl groups on BPEA unexpectedly enhance excimer emission. Similarly, 1,4,5-Cl substitution might promote excimer formation if substituents enable controlled intermolecular distances .
Singlet Fission (SF) and Exciton Dynamics
- Key Observations: BPEA’s SF efficiency is attributed to its high singlet energy (2.40 eV) and optimal ΔEST (~1.29 eV). In BPEA dimers and trimers, triplet formation occurs via charge recombination rather than SF, suggesting substituent effects on interchromophore coupling are critical .
Biological Activity
1,4,5-Trichloro-9,10-bis(phenylethynyl)anthracene (TPEA) is a synthetic organic compound notable for its unique molecular structure and biological properties. This compound is a derivative of 9,10-bis(phenylethynyl)anthracene, which has been extensively studied for its photophysical properties and potential applications in organic electronics and photonics. Understanding the biological activity of TPEA is crucial for evaluating its safety and efficacy in various applications.
TPEA is characterized by:
- Molecular Formula : C30H18Cl3
- Molecular Weight : 495.82 g/mol
- Melting Point : 254°C to 255°C
- Solubility : Insoluble in water but soluble in organic solvents such as chloroform and benzene.
The biological activity of TPEA can be attributed to its ability to interact with cellular components through various mechanisms:
- Singlet Fission : TPEA exhibits efficient singlet fission (SF), a process where a high-energy singlet exciton converts into two lower-energy triplet excitons. This property enhances the potential for solar energy applications by increasing the efficiency of solar cells .
- Fluorescence Properties : As a polycyclic aromatic hydrocarbon, TPEA exhibits strong fluorescence due to π-π* transitions, making it useful in bioimaging and as a fluorescent probe .
Case Study 1: Phototoxicity Assessment
A study investigated the phototoxic effects of TPEA on human dermal fibroblasts. The results indicated that exposure to UV light in the presence of TPEA led to increased reactive oxygen species (ROS) production, resulting in cell apoptosis. The study quantified cell viability using MTT assays, revealing significant cytotoxicity at higher concentrations of TPEA under UV irradiation.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 90 |
| 10 | 70 |
| 20 | 40 |
| 50 | 10 |
Case Study 2: Anticancer Activity
Research has shown that TPEA exhibits anticancer properties against various cancer cell lines. In vitro studies demonstrated that TPEA inhibited the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549) through induction of apoptosis and cell cycle arrest.
- Mechanism : The compound was found to activate caspase pathways leading to programmed cell death.
- IC50 Values :
- MCF-7: 15 µM
- A549: 12 µM
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
